molecular formula C7H12F3N B2646838 2-[1-(Trifluoromethyl)cyclopropyl]propan-1-amine CAS No. 2248267-96-9

2-[1-(Trifluoromethyl)cyclopropyl]propan-1-amine

Cat. No.: B2646838
CAS No.: 2248267-96-9
M. Wt: 167.175
InChI Key: NUCJAOKHLNBUQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(Trifluoromethyl)cyclopropyl]propan-1-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a propan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclopropanation of an appropriate alkene using a reagent such as diazomethane, followed by trifluoromethylation using a reagent like trifluoromethyl iodide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Trifluoromethyl)cyclopropyl]propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or other derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or nitro derivatives, while reduction can produce different amine derivatives.

Scientific Research Applications

2-[1-(Trifluoromethyl)cyclopropyl]propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-[1-(Trifluoromethyl)cyclopropyl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more effective interactions with its targets. The cyclopropyl ring can also contribute to the compound’s stability and reactivity, making it a valuable tool in various applications.

Comparison with Similar Compounds

Similar Compounds

    2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol: This compound is similar but contains a hydroxyl group instead of an amine group.

    2-[1-(Trifluoromethyl)cyclopropyl]propan-1-thiol: This compound contains a thiol group instead of an amine group.

Uniqueness

2-[1-(Trifluoromethyl)cyclopropyl]propan-1-amine is unique due to the combination of the trifluoromethyl group and the amine functionality, which can enhance its reactivity and binding affinity in various applications. The presence of the cyclopropyl ring also contributes to its unique properties, making it distinct from other similar compounds.

Properties

IUPAC Name

2-[1-(trifluoromethyl)cyclopropyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3N/c1-5(4-11)6(2-3-6)7(8,9)10/h5H,2-4,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCJAOKHLNBUQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1(CC1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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